2-甲氧基异苯二甲酸

描述

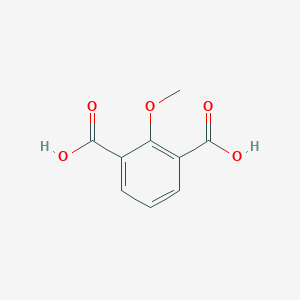

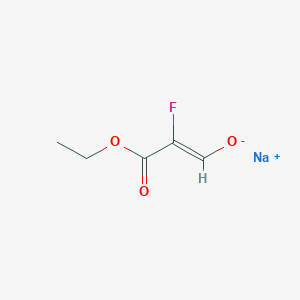

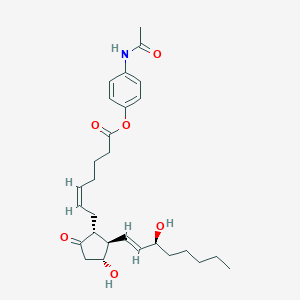

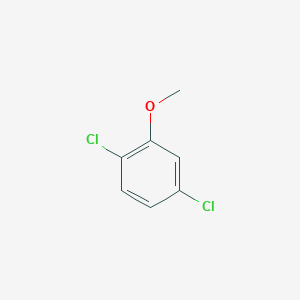

2-Methoxyisophthalic acid is a chemical compound with the molecular formula C9H8O5 and a molecular weight of 196.16 . It is commonly used in laboratory settings and for the synthesis of substances .

Synthesis Analysis

The synthesis of 2-Methoxyisophthalic acid involves the use of 2,6-dimethylanisole as a raw material. This is dispersed in an alkaline potassium permanganate solution and reacted under reflux for 4 hours. The insoluble residues are removed by vacuum filtration, and the filtrate is acidified with hydrochloric acid to obtain an intermediate 2-methoxyisophthalic acid. This intermediate is then dissolved in an HBr-HOAc solution, refluxed while stirring until no gas is emitted, cooled, and the crude product is precipitated. The crude product is then recrystallized to obtain the 2-hydroxyisophthalic acid pure product .Molecular Structure Analysis

The linear formula of 2-Methoxyisophthalic acid is CH3OC6H3(CO2H)2 . More detailed information about its molecular structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis

2-Methoxyisophthalic acid is a powder with a melting point of 213-215 °C (lit.) . Its density is predicted to be 1.416±0.06 g/cm3 . It should be stored in a dry room at room temperature .科学研究应用

抗Aβ42聚集活性

异苯二甲酸衍生物,特别是2-乙酰-5-羟基-6-甲氧基异苯二甲酸,显示出对Aβ42聚集的显著活性。这种活性是在从真菌黄曲霉中分离的化合物中观察到的,在阿尔茨海默病研究的背景下,这是一个值得注意的发现,因为Aβ42聚集是该疾病病理学的关键因素(He et al., 2017)。

分析化学中的荧光标记

2-甲氧基异苯二甲酸衍生物,如2-溴乙酰-6-甲氧基萘,已被用作高效液相色谱(HPLC)中的荧光标记试剂。这种应用在分析各种生物活性羧酸,包括脂肪酸和胆汁酸时具有重要意义,为它们在制药配方中的检测提供了一种方法(Gatti et al., 1992)。

配位聚合物的开发

使用甲氧基异苯二甲酸衍生物合成配位聚合物已经得到探索,对材料科学和催化具有重要意义。例如,涉及5-甲氧基异苯二甲酸的水热反应导致了镉和镍配位聚合物的形成,展示了在发光和磁性材料中的应用潜力(Li et al., 2013)。

制药和化妆品配方分析

在制药和化妆品分析中,2-甲氧基异苯二甲酸衍生物已被用于二羧酸的分析。这对于复杂配方的质量控制具有重要意义,展示了这些化合物在分析化学中的多功能性(Gatti et al., 1995)。

安全和危害

2-Methoxyisophthalic acid is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this chemical .

作用机制

Target of Action

2-Methoxyisophthalic acid is a versatile compound with potential pharmaceutical applications . . It’s worth noting that its significance arises from its role as an intermediate in the synthesis of diverse drugs and molecules, notably including anti-inflammatory and anticancer agents .

属性

IUPAC Name |

2-methoxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWAPLTWCQQSAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404246 | |

| Record name | 2-Methoxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxyisophthalic acid | |

CAS RN |

1951-38-8 | |

| Record name | 2-Methoxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 2-Methoxyisophthalic acid be used to synthesize ordered polymers?

A1: Yes, 2-Methoxyisophthalic acid can be used as a monomer in the synthesis of ordered polymers. A research study [] demonstrated the successful synthesis of an ordered (-aacdbbdc-) polymer using 2-Methoxyisophthalic acid (XbbX) along with 4,4′-(oxydi-p-phenylene)dibutanoic acid (XaaX) and 4-aminobenzhydrazide (YcdY) as monomers. This direct polycondensation reaction, facilitated by diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate, highlights the potential of 2-Methoxyisophthalic acid in creating ordered polymer structures.

Q2: How is 2-Methoxyisophthalic acid synthesized?

A2: 2-Methoxyisophthalic acid serves as an intermediate in the synthesis of 2-hydroxyisophthalic acid. [] This process involves reacting 2,6-dimethylanisole with an alkaline potassium permanganate solution under reflux conditions. After removing insoluble residues, the filtrate is acidified using hydrochloric acid, leading to the formation of 2-Methoxyisophthalic acid.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,6S,7S,10S,11S,19S)-7-Acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one](/img/structure/B158040.png)